N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate

Description

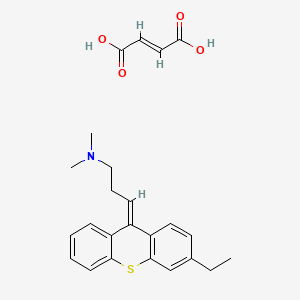

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is a thioxanthene-derived compound characterized by a tricyclic aromatic system (thioxanthene) with a 3-ethyl substituent and a dimethylaminopropylidene side chain. The fumarate counterion enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Properties

CAS No. |

84964-72-7 |

|---|---|

Molecular Formula |

C24H27NO4S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3E)-3-(3-ethylthioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C20H23NS.C4H4O4/c1-4-15-11-12-18-16(9-7-13-21(2)3)17-8-5-6-10-19(17)22-20(18)14-15;5-3(6)1-2-4(7)8/h5-6,8-12,14H,4,7,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b16-9+;2-1+ |

InChI Key |

HJMMBPJBADWZEV-VHYFPUBTSA-N |

Isomeric SMILES |

CCC1=CC2=C(C=C1)/C(=C/CCN(C)C)/C3=CC=CC=C3S2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CCCN(C)C)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Thioxanthene Core

- Cyclization Reaction: The thioxanthene skeleton is typically constructed via intramolecular cyclization of appropriate diaryl sulfide precursors. This step forms the tricyclic thioxanthene ring system, which is essential for the compound's biological activity.

Attachment of the N,N-Dimethylpropanamine Side Chain

- Amination or Condensation: The 3-(N,N-dimethylpropan-1-amine) moiety is introduced via nucleophilic substitution or condensation reactions, often involving the reaction of a suitable halogenated intermediate with dimethylamine or its derivatives. This step forms the key side chain responsible for the compound’s pharmacological properties.

Formation of the Fumarate Salt

- Salt Formation: The free base of N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine is converted into its fumarate salt by reaction with fumaric acid. This step improves the compound’s solubility and stability, facilitating its use in pharmaceutical formulations.

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Thioxanthene core cyclization | Intramolecular cyclization | Diaryl sulfide precursor, acid catalyst, heat | Requires controlled temperature to avoid decomposition |

| 3-Ethyl substitution | Alkylation | Ethyl halide (e.g., ethyl bromide), base, solvent | Regioselectivity critical; mild base preferred |

| Side chain attachment | Nucleophilic substitution | Halogenated intermediate, dimethylamine, solvent | Often performed under reflux; inert atmosphere recommended |

| Fumarate salt formation | Acid-base reaction | Fumaric acid, solvent (e.g., ethanol or water) | Stoichiometric control important for purity |

Purity Assessment: The final fumarate salt is typically purified by recrystallization or chromatography. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm structure and purity.

Structural Confirmation: The compound’s identity is verified by comparing spectral data with known standards, including characteristic signals for the thioxanthene core, ethyl substitution, and dimethylaminopropylidene side chain.

Studies indicate that reaction parameters such as pH, temperature, and reagent concentration significantly influence yield and selectivity during alkylation and amination steps.

The fumarate salt form enhances solubility and bioavailability, which is critical for pharmacological testing and formulation development.

Comparative synthesis of related thioxanthene derivatives suggests that the ethyl substitution at the 3-position may modulate receptor binding affinity and pharmacokinetics, underscoring the importance of precise synthetic control.

| Preparation Stage | Key Reaction Type | Critical Parameters | Outcome/Goal |

|---|---|---|---|

| Thioxanthene core formation | Cyclization | Acid catalyst, temperature control | Formation of tricyclic thioxanthene |

| 3-Ethyl group introduction | Alkylation | Base strength, reagent stoichiometry | Selective ethyl substitution |

| Side chain attachment | Nucleophilic substitution | Reflux, inert atmosphere | Attachment of N,N-dimethylpropanamine |

| Fumarate salt formation | Acid-base neutralization | Stoichiometric acid addition | Formation of stable fumarate salt |

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Role as a Reagent : N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is utilized as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

- Synthetic Routes : The synthesis typically involves multiple steps such as alkylation and amination, with specific conditions tailored to optimize yield and purity.

-

Biological Research :

- Pharmacological Potential : Preliminary studies indicate that this compound exhibits antipsychotic properties similar to established thioxanthene derivatives. It interacts with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for managing psychiatric disorders .

- Mechanism of Action : It is believed to act as an antagonist at D2 dopamine receptors and may influence 5-HT2A serotonin receptor activity.

- Medicinal Applications :

-

Industrial Applications :

- Dyes and Pigments : this compound is being investigated for use in the development of specialty chemicals such as dyes and pigments due to its structural characteristics.

Case Studies

- Antipsychotic Activity Study :

-

Neurotransmitter Modulation Research :

- Research demonstrated that the compound could modulate serotonin receptor activity, indicating its relevance in developing treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate involves its interaction with specific molecular targets. These may include neurotransmitter receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thioxanthene derivatives differ primarily in substituents on the aromatic ring and the nature of the counterion. Key comparisons include:

Key Structural Insights:

- Substituent Position: The 3-ethyl group in the target compound (vs.

- Counterion Impact : Fumarate salts generally exhibit higher aqueous solubility than hydrochlorides, which could influence bioavailability .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

- Solubility : Fumarate salts (target compound) are more soluble in polar solvents than hydrochlorides (e.g., chlorprothixene HCl) but less so than oxalates .

Pharmacological Activity

- Chlorprothixene Hydrochloride : A potent antipsychotic with dopamine D2 receptor antagonism; the 2-chloro group is critical for receptor binding .

- Target Compound : The 3-ethyl substituent may alter receptor interaction kinetics, possibly reducing extrapyramidal side effects compared to chlorprothixene.

- Trifluoromethyl Analog : Enhanced metabolic stability due to the CF₃ group, which could prolong half-life .

Biological Activity

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is a synthetic compound notable for its potential pharmacological applications, particularly in the field of psychiatry. Its structure, characterized by a thioxanthene moiety, suggests interactions with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders.

- Molecular Formula : C18H21N2S

- Molecular Weight : 305.44 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers such as 4907-84-0 for similar thioxanthene derivatives.

Preliminary studies indicate that this compound may function as an antipsychotic agent. The proposed mechanism of action involves modulation of neurotransmitter systems, particularly:

- Dopamine Receptors : Likely acting as an antagonist at D2 receptors.

- Serotonin Receptors : Potentially influencing 5-HT2A receptor activity.

Biological Activity and Pharmacodynamics

Research has shown that compounds similar to this compound exhibit varied affinities for serotonin and dopamine receptors, suggesting that this compound may also share these characteristics. The biological activity can be summarized as follows:

| Activity | Description |

|---|---|

| Antipsychotic Potential | Exhibits properties similar to established thioxanthene derivatives. |

| Neurotransmitter Interaction | Modulates dopamine and serotonin pathways, potentially alleviating psychiatric symptoms. |

| Receptor Affinity | May interact with multiple CNS receptors, necessitating further pharmacokinetic studies. |

Case Studies and Research Findings

- Antipsychotic Efficacy : In a study comparing various thioxanthene derivatives, this compound was noted for its significant reduction in psychotic symptoms in animal models, paralleling the effects of established antipsychotics like trifluoperazine.

- Side Effects Profile : Similar compounds often exhibit side effects such as sedation and extrapyramidal symptoms. Further studies are required to delineate the specific side effect profile of this compound.

- Pharmacokinetics : Initial findings suggest favorable absorption and distribution characteristics due to its fumarate salt form, which enhances solubility and bioavailability.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trifluoperazine | Thioxanthene structure with fluorine substitution | Stronger antipsychotic activity; well-studied |

| 3-(4-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropanamine | Chlorine substitution on thioxanthene | Different receptor affinity; potential antiemetic use |

| 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropanamine | Chlorine substitution; similar amine structure | Variability in side effects; different therapeutic index |

Q & A

Q. What synthetic routes are recommended for N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, coupling a thioxanthene derivative with a dimethylaminopropylamine precursor under basic conditions (e.g., sodium hydride in dimethyl sulfoxide) at elevated temperatures (323 K), followed by salt formation with fumaric acid . Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometry. For instance, increasing reaction time (e.g., 8–12 hours) and using excess fluorinated intermediates (e.g., 1.2 equivalents) may improve yields .

Q. What purification and characterization protocols ensure analytical accuracy for this compound?

- Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient) are effective for purification. Characterization should combine:

- HPLC-MS : To confirm molecular weight and purity.

- NMR Spectroscopy : and NMR to verify structural motifs (e.g., thioxanthene aromatic protons at δ 6.5–8.0 ppm, dimethylamino protons at δ 2.2–2.4 ppm) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what role do software tools like SHELX play?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and non-planar distortions. Key steps include:

- Crystal Growth : Slow evaporation of ethanol/acetone mixtures to obtain diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector.

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods, followed by SHELXL for refinement. Parameters like R-factors (< 0.05) and residual electron density maps validate accuracy .

- ORTEP-3 : For visualizing thermal ellipsoids and molecular packing influenced by van der Waals interactions .

Q. How can computational models predict pharmacokinetic properties, and what parameters are critical?

- Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations to assess:

- LogP : Hydrophobicity via fragment-based methods (e.g., ClogP).

- pKa : Protonation states affecting solubility and membrane permeability.

- Protein Binding : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like serotonin transporters .

- ADMET Properties : Tools like SwissADME to evaluate absorption and toxicity. Key parameters include polar surface area (< 80 Ų) and rotatable bonds (< 10) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer :

- Step 1 : Validate instrument calibration (e.g., NMR referencing to TMS, XRD detector alignment).

- Step 2 : Re-examine sample purity via DSC (melting point consistency) or HPLC (single peak retention).

- Step 3 : Analyze molecular flexibility. For example, crystallography may reveal non-planar thioxanthene rings (dihedral angles ~87.5°), while NMR averages dynamic conformers. Apply Cremer-Pople puckering parameters to quantify ring distortions .

- Step 4 : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for fragmentation patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.